1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound characterized by the presence of a difluoromethyl group, a pyridine ring, and an aldehyde functional group
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method includes the use of difluorocarbene reagents, which facilitate the formation of the difluoromethyl group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde include other difluoromethylated pyridines and aldehydes. These compounds share the difluoromethyl group but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of the difluoromethyl group with the pyridine ring and aldehyde functionality, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(difluoromethyl)-2-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)10-3-1-2-5(4-11)6(10)12/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVCHDSFMKENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263178-10-4 |
Source
|
Record name | 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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